2-((3,5,6-Trichloropyrazin-2-yl)amino)ethanol
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Overview
Description
2-((3,5,6-Trichloropyrazin-2-yl)amino)ethanol is a chemical compound that belongs to the class of pyrazine derivatives It is characterized by the presence of three chlorine atoms attached to the pyrazine ring and an ethanolamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,5,6-Trichloropyrazin-2-yl)amino)ethanol typically involves the reaction of 3,5,6-trichloropyrazine with ethanolamine. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
3,5,6-Trichloropyrazine+Ethanolamine→this compound
The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base such as triethylamine to neutralize the hydrogen chloride formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-((3,5,6-Trichloropyrazin-2-yl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorine atoms on the pyrazine ring can be substituted with other nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrazine derivatives.
Scientific Research Applications
2-((3,5,6-Trichloropyrazin-2-yl)amino)ethanol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other pyrazine derivatives and complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((3,5,6-Trichloropyrazin-2-yl)amino)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3,5-Dichloropyrazin-2-yl)amino]ethan-1-ol
- 2-[(3,6-Dichloropyrazin-2-yl)amino]ethan-1-ol
- 2-[(3,5,6-Trichloropyridazin-2-yl)amino]ethan-1-ol
Uniqueness
2-((3,5,6-Trichloropyrazin-2-yl)amino)ethanol is unique due to the presence of three chlorine atoms on the pyrazine ring, which can significantly influence its chemical reactivity and biological activity
Properties
CAS No. |
63880-13-7 |
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Molecular Formula |
C6H6Cl3N3O |
Molecular Weight |
242.5 g/mol |
IUPAC Name |
2-[(3,5,6-trichloropyrazin-2-yl)amino]ethanol |
InChI |
InChI=1S/C6H6Cl3N3O/c7-3-4(8)12-6(5(9)11-3)10-1-2-13/h13H,1-2H2,(H,10,12) |
InChI Key |
OUNKEIDXZMYEFC-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)NC1=C(N=C(C(=N1)Cl)Cl)Cl |
Origin of Product |
United States |
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